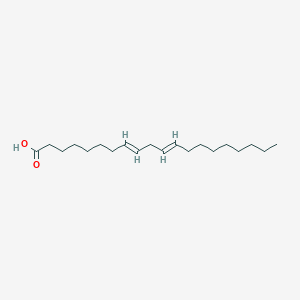

8,11-Eicosadienoic acid

Description

Properties

CAS No. |

3039-63-2 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(8E,11E)-icosa-8,11-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)/b10-9+,13-12+ |

InChI Key |

XUJWOMMOEOHPFP-OKLKQMLOSA-N |

SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/C/C=C/CCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCC=CCCCCCCC(=O)O |

Synonyms |

eicosa-8,11-dienoic acid eicosa-8,11-dienoic acid, (Z,Z)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Origins of 8,11 Eicosadienoic Acid

Endogenous Synthesis from Precursors

The human body can synthesize 8,11-eicosadienoic acid, a polyunsaturated fatty acid, through a series of enzymatic reactions involving the elongation and desaturation of shorter-chain fatty acids. ontosight.ai This endogenous production pathway highlights the body's capacity to generate specific fatty acids required for various physiological functions.

Elongation and Desaturation of Oleic Acid

The primary precursor for the endogenous synthesis of 8,11-eicosadienoic acid is oleic acid (18:1n-9). The synthesis involves a sequence of elongation and desaturation steps. In an alternative pathway to the classical synthesis of Mead acid, oleic acid is first elongated to 20:1n-9. nih.gov Subsequently, this elongated fatty acid undergoes desaturation to form 8,11-eicosadienoic acid.

In cases of essential fatty acid deficiency, the body can also produce 5,8,11-eicosatrienoic acid (Mead acid) from oleic acid. hmdb.ca This process underscores the metabolic adaptability to maintain cellular functions when dietary intake of essential fatty acids is insufficient.

Role of Fatty Acid Desaturases (FADS) in 8,11-Eicosadienoic Acid Production

Fatty acid desaturases (FADS) are crucial enzymes that introduce double bonds into fatty acid chains. The FADS gene cluster, located on chromosome 11, includes FADS1 and FADS2, which exhibit different desaturase activities. nih.gov

Specifically, FADS2 is known to possess Δ8-desaturase activity, which is essential for the conversion of 20:1n-9 to 8,11-eicosadienoic acid (20:2n-9). nih.gov Studies have shown that cells expressing FADS2 can accumulate 8,11-eicosadienoic acid. nih.gov The activity of these desaturases is a key regulatory point in the biosynthesis of various polyunsaturated fatty acids.

Contribution of Elongases (ELOVL) to 8,11-Eicosadienoic Acid Biosynthesis

Elongation of very long-chain fatty acids (ELOVL) enzymes are responsible for extending the carbon chain of fatty acids. nih.gov The initial step in the synthesis of 8,11-eicosadienoic acid from oleic acid involves the elongation of oleic acid (18:1n-9) to 20:1n-9. This reaction is catalyzed by specific ELOVL enzymes. While several ELOVLs exist, ELOVL5 is noted for its role in the elongation of C18 and C20 polyunsaturated fatty acids. d-nb.info The coordinated action of both desaturases and elongases is fundamental to the production of 8,11-eicosadienoic acid. researchgate.net

Enzymatic Pathway for 8,11-Eicosadienoic Acid Synthesis

| Enzyme | Reaction |

|---|---|

| ELOVL5 | Elongation of Oleic acid (18:1n-9) to 20:1n-9 |

Dietary and Natural Precursors in Biological Systems

While the body can synthesize 8,11-eicosadienoic acid, it is also found in various natural sources, albeit in smaller quantities compared to other fatty acids. ontosight.ai It has been identified in certain plant and marine oils. ontosight.ai Additionally, the isomer 11,14-eicosadienoic acid is present in animal tissues and is an elongation product of linoleic acid. researchgate.net

Metabolic Interrelationships with Other Fatty Acid Series (n-3, n-6, n-9)

The metabolism of 8,11-eicosadienoic acid is interconnected with that of other fatty acid families, namely the omega-3 (n-3), omega-6 (n-6), and omega-9 (n-9) series. These pathways often share the same set of desaturase and elongase enzymes, leading to competition between the different series. nih.gov

8,11-Eicosadienoic acid itself is a member of the n-9 series when synthesized from oleic acid. The n-6 isomer, 11,14-eicosadienoic acid, is a metabolite of linoleic acid (an n-6 fatty acid) and can be further metabolized to other important n-6 fatty acids like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). researchgate.net The balance between these fatty acid families is crucial for maintaining cellular homeostasis.

Differentiation from Essential Fatty Acid Metabolism

A key distinction of the 8,11-eicosadienoic acid biosynthetic pathway (from oleic acid) is that it is part of the n-9 fatty acid series, which the body can synthesize de novo. hmdb.ca This contrasts with the essential fatty acids, linoleic acid (n-6) and alpha-linolenic acid (n-3), which must be obtained from the diet.

Under conditions of essential fatty acid deficiency, the synthesis of n-9 series fatty acids, including Mead acid (5,8,11-eicosatrienoic acid), is upregulated. hmdb.ca The presence of elevated levels of Mead acid in tissues is often used as a biomarker for essential fatty acid deficiency. hmdb.ca This metabolic shift highlights the body's attempt to compensate for the lack of essential fatty acids by producing alternative polyunsaturated fatty acids from oleic acid. hmdb.ca

Table of Compounds

| Compound Name |

|---|

| 8,11-Eicosadienoic acid |

| Oleic acid |

| 5,8,11-Eicosatrienoic acid (Mead acid) |

| Linoleic acid |

| Alpha-linolenic acid |

| Dihomo-gamma-linolenic acid (DGLA) |

| Arachidonic acid (AA) |

Accumulation under Essential Fatty Acid Deficiency States

8,11-Eicosadienoic acid, more commonly known in scientific literature as Mead acid (20:3n-9), is a non-essential, omega-9 polyunsaturated fatty acid. nih.govhmdb.ca Its biosynthesis and subsequent accumulation in tissues are hallmark biochemical indicators of Essential Fatty Acid Deficiency (EFAD). nih.govhmdb.ca The human body can synthesize Mead acid de novo from oleic acid, a process that becomes pronounced when the intake of essential fatty acids—namely the omega-6 linoleic acid (LA) and the omega-3 alpha-linolenic acid (ALA)—is insufficient. hmdb.ca

Essential fatty acid deficiency triggers a significant shift in fatty acid metabolism. The desaturase and elongase enzymes responsible for metabolizing fatty acids exhibit a competitive preference, prioritizing omega-3 and omega-6 fatty acids over omega-9 fatty acids. However, in a state of EFAD, the scarcity of LA and ALA allows these enzymes, particularly fatty acid desaturase 2 (FADS2), to act on the more abundant oleic acid (18:1n-9). This enzymatic action involves desaturation and elongation steps, leading to the synthesis and subsequent accumulation of Mead acid. hmdb.ca Consequently, the presence of elevated levels of Mead acid in blood and tissues is a widely used and reliable marker for diagnosing EFAD. nih.govgdx.net

During EFAD, Mead acid is incorporated into cell membranes, where it acts as a structural substitute for the essential polyunsaturated fatty acids that are in short supply. gdx.net However, it cannot functionally replace the critical roles of arachidonic acid (AA) and other essential fatty acid derivatives in signaling pathways, such as the production of eicosanoids. gdx.net

Detailed Research Findings

The clinical diagnosis of EFAD often relies on specific biochemical markers related to Mead acid accumulation. One of the primary diagnostic tools is the triene/tetraene ratio, which calculates the ratio of Mead acid (an eicosatrienoic acid, or "triene") to arachidonic acid (an eicosatetraenoic acid, or "tetraene"). virginia.edu In healthy individuals with sufficient essential fatty acid intake, Mead acid levels are very low to undetectable. gdx.net In EFAD, as Mead acid production increases and arachidonic acid levels decrease, this ratio becomes elevated. virginia.edu A plasma triene/tetraene ratio greater than 0.2 is generally accepted as a biochemical indicator of essential fatty acid deficiency. virginia.edu

Studies involving patients on total parenteral nutrition lacking fat emulsions have provided clear evidence of this phenomenon. These patients developed clinical signs of EFAD, and plasma fatty acid analysis revealed a marked accumulation of 5,8,11-eicosatrienoic acid and a correspondingly high triene/tetraene ratio. acpjournals.org The administration of a parenteral fat emulsion led to the normalization of the fatty acid profile and resolution of clinical symptoms. acpjournals.org

Animal studies further illuminate the metabolic consequences of Mead acid accumulation. In a study on mice with EFAD, inhibition of the FADS2 enzyme not only reduced Mead acid levels but also led to significant hepatic lipid accumulation and impaired secretion of very low-density lipoprotein (VLDL). This suggests that the synthesis of Mead acid during EFAD may be a compensatory mechanism to support VLDL secretion when levels of other C20 polyunsaturated fatty acids, like arachidonic acid, are critically low.

The following table summarizes key research findings regarding the accumulation of 8,11-Eicosadienoic acid in states of essential fatty acid deficiency.

| Research Finding | Subject | Key Observation | Reference(s) |

| Biochemical Marker | Humans, Rats | Elevated levels of Mead acid (20:3n-9) in blood and tissues serve as a primary indicator of Essential Fatty Acid Deficiency (EFAD). | gdx.net, nih.gov |

| Triene/Tetraene Ratio | Humans | A plasma ratio of Mead acid (triene) to arachidonic acid (tetraene) greater than 0.2 is a diagnostic criterion for EFAD. | , virginia.edu |

| Biosynthetic Pathway | Humans, Rats | In the absence of dietary linoleic and alpha-linolenic acids, the body synthesizes Mead acid from oleic acid via desaturase and elongase enzymes. | , nih.gov, hmdb.ca |

| Metabolic Role in EFAD | Mice | During EFAD, Mead acid is incorporated into phosphatidylcholine and is important for the secretion of very low-density lipoprotein (VLDL) from the liver. | |

| Clinical Observation | Human Adults | Patients on prolonged fat-free total parenteral nutrition showed significant accumulation of 5,8,11-eicosatrienoic acid, which was reversed with fat administration. | acpjournals.org |

| Functional Substitution | General | Mead acid can structurally substitute for essential polyunsaturated fatty acids in cell membranes but cannot replace their function in eicosanoid production. | gdx.net |

Cellular and Molecular Mechanisms of 8,11 Eicosadienoic Acid Activity

Integration into Cellular Membrane Phospholipids (B1166683)

8,11-Eicosadienoic acid, a polyunsaturated fatty acid, can be incorporated into the phospholipids that form the fundamental structure of cellular membranes. ontosight.ai This integration is a critical aspect of its biological activity, as it directly influences the physical and functional properties of the membrane. The metabolism of 8,11-eicosadienoic acid involves its incorporation into phospholipids and triglycerides, where it contributes to membrane structure. ontosight.ai

The structure of 8,11-eicosadienoic acid, which contains a 20-carbon chain with two cis double bonds, plays a crucial role in determining membrane fluidity. ontosight.aiontosight.ai The presence of these double bonds introduces kinks in the fatty acid chain, which prevents tight packing of phospholipid molecules within the membrane. This disruption of orderly packing leads to an increase in membrane fluidity. ontosight.ai The geometric configuration of these double bonds is a significant factor, as it directly impacts the biological properties and functions of the fatty acid within the membrane. ontosight.ai

This alteration in fluidity can, in turn, affect the organization of the lipid bilayer, including the formation and stability of specialized microdomains known as lipid rafts. These rafts are typically enriched in saturated lipids and cholesterol and are involved in various cellular processes. By increasing membrane fluidity, 8,11-eicosadienoic acid can modulate the composition and function of these important domains.

The fluidity of the cell membrane is a critical determinant of the function of membrane-bound proteins. ontosight.aiscirp.org The integration of 8,11-eicosadienoic acid and the subsequent increase in membrane fluidity can influence the activity of these proteins. ontosight.ai Many integral membrane proteins, including receptors, enzymes, and ion channels, require a specific lipid environment to maintain their optimal conformation and function. Changes in membrane fluidity can alter the conformational state of these proteins, thereby modulating their activity. Polyunsaturated fatty acids, in general, are known to play important roles in maintaining membrane protein function. scirp.org

Furthermore, the localization of proteins within the membrane can be affected. As 8,11-eicosadienoic acid can disrupt the organization of lipid rafts, proteins that are typically localized to these domains may be redistributed. This change in localization can impact their ability to participate in signaling complexes and other cellular functions.

Impact on Membrane Fluidity and Lipid Bilayer Organization[4],

Receptor-Mediated Signaling Pathways

8,11-Eicosadienoic acid and its metabolites can function as signaling molecules by interacting with specific intracellular receptors, particularly peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of a multitude of genes involved in lipid metabolism, inflammation, and other cellular processes. nih.gov

While the direct binding of 8,11-eicosadienoic acid to PPARs is a subject of ongoing research, it is known that related eicosanoids can activate PPARα and PPARγ. nih.gov For instance, other fatty acids are known to be natural ligands for PPARs. nih.gov The activation of PPARs typically involves the binding of a ligand, which induces a conformational change in the receptor, leading to its activation. This interaction is a key mechanism by which fatty acids can exert their biological effects.

Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The downstream signaling cascades initiated by the activation of PPARs are vast and can lead to a wide range of cellular responses. For example, PPAR activation is known to regulate genes involved in fatty acid uptake and storage. researchgate.net Metabolites of related fatty acids are known to activate PPARα and PPARγ, suggesting that some of the functional effects of these fatty acids may result from PPAR activation. nih.gov The activation of these pathways can influence inflammation, cell differentiation, and metabolism. mdpi.comnih.gov

Ligand-Receptor Interactions (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Modulation of Gene Expression and Transcriptional Regulation

The influence of 8,11-eicosadienoic acid on gene expression is largely mediated through its role in activating transcription factors like PPARs. nih.gov By serving as a precursor to signaling molecules that can act as ligands for these nuclear receptors, 8,11-eicosadienoic acid can initiate a cascade of events that leads to changes in the transcription of specific genes. scirp.orgucdavis.edu

For example, studies on related fatty acids have shown that they can regulate the expression of genes involved in inflammatory responses and skin pigmentation. scirp.orgnih.gov The modulation of gene expression by fatty acids is a complex process that can be influenced by the specific fatty acid, the cell type, and the presence of other signaling molecules. The activation of PPARs by fatty acid derivatives can lead to the regulation of genes controlling lipid metabolism and inflammation. nih.gov

Data Tables

Table 1: Effects of 8,11-Eicosadienoic Acid and Related Fatty Acids on Cellular Processes

| Fatty Acid/Metabolite | Cellular Process Affected | Receptor/Enzyme Involved | Outcome |

| 8,11-Eicosadienoic Acid | Membrane Structure | - | Incorporation into phospholipids, increased membrane fluidity. ontosight.ai |

| Eicosanoids (derived from PUFAs) | Inflammation, Cell Signaling | PPARs, GPCRs | Modulation of inflammatory gene expression. mdpi.comontosight.ai |

| Dihomo-γ-linolenic acid (DGLA) | Atherosclerosis-related processes | - | Attenuation of monocytic migration and foam cell formation. nih.gov |

| Epoxyeicosatrienoic acids (EETs) | Cellular function, Inflammation | PPARα, PPARγ | Activation of signal transduction pathways, anti-inflammatory effects. nih.gov |

Intracellular Communication and Second Messenger Roles

While direct research on the specific roles of 8,11-eicosadienoic acid in intracellular communication and as a second messenger is not as extensive as for other polyunsaturated fatty acids (PUFAs), its position as a metabolic precursor and structural analog to well-characterized signaling lipids provides significant insight into its potential functions. The cellular and molecular mechanisms of 8,11-eicosadienoic acid are intrinsically linked to its conversion into other bioactive molecules and its interactions with various signaling pathways.

8,11-Eicosadienoic acid is a precursor in the synthesis of other important fatty acids and eicosanoids, which are deeply involved in a multitude of physiological processes, including inflammation, immune responses, and vascular health. ontosight.ai The balance of these fatty acids is crucial for maintaining cellular homeostasis, as both deficiencies and excesses can lead to pathological conditions. ontosight.ai

Metabolism to Bioactive Signaling Molecules

The primary role of 8,11-eicosadienoic acid in intracellular signaling appears to be as an intermediate in the biosynthesis of more unsaturated fatty acids and eicosanoids. ontosight.aiontosight.ai Through a series of desaturation and elongation reactions, it can be converted into other signaling lipids. ontosight.ai For instance, in the fungus Mortierella alpina, 8,11-eicosadienoic acid (20:2n-9) is a known intermediate in the pathway leading to Mead acid (20:3n-9). nih.gov

Eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids, are well-established as key mediators in cell signaling. wikipedia.org They typically act as autocrine and paracrine messengers, influencing the cells that produce them and nearby cells. hmdb.ca Although the direct conversion of 8,11-eicosadienoic acid to a specific family of eicosanoids is not as clearly defined as that of arachidonic acid, its structural similarity suggests it can be a substrate for the same enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. mdpi.com

Table 1: Potential Enzymatic Conversion of 8,11-Eicosadienoic Acid and Resulting Signaling Molecules

| Enzyme Family | Potential Products from 8,11-Eicosadienoic Acid | General Signaling Function of Products |

| Cyclooxygenases (COX) | Prostaglandin (B15479496) and Thromboxane (B8750289) analogs | Inflammation, blood clotting, fever |

| Lipoxygenases (LOX) | Leukotriene and Lipoxin analogs | Immune responses, inflammation |

| Cytochrome P450 (CYP) | Epoxyeicosatrienoic acid (EET) analogs | Vasodilation, anti-inflammation |

Modulation of Ion Channels and Receptors

Unsaturated fatty acids are known to directly modulate the function of various ion channels, which are critical for intracellular communication and cellular excitability. nih.gov These effects can be independent of their metabolism into eicosanoids. Research on related PUFAs has shown that they can alter the activity of potassium (K+), sodium (Na+), and acid-sensing ion channels (ASICs). nih.govnih.gov For example, studies on the Shaker Kv channel have demonstrated that PUFAs can shift the voltage dependence of activation through a "lipoelectric mechanism," an effect not observed with saturated fatty acids. nih.gov

While direct studies on 8,11-eicosadienoic acid are limited, research on the closely related 11,14-eicosadienoic acid has shown it can modulate the production of pro-inflammatory mediators in macrophages, suggesting an interaction with cellular signaling cascades that control inflammatory responses. researchgate.net This modulation can occur through the regulation of signaling enzymes like protein kinase C (PKC). researchgate.net Some fatty acids have been shown to potentiate or depress nicotinic acetylcholine (B1216132) receptor (nAChR) currents, indicating a direct or indirect interaction with these ligand-gated ion channels. researchgate.net

Interaction with Signaling Enzymes

Fatty acids can act as second messengers by regulating the activity of key signaling enzymes. One of the most well-studied of these is protein kinase C (PKC). Certain unsaturated fatty acids can activate specific PKC isoenzymes, leading to the phosphorylation of downstream target proteins and the propagation of cellular signals. nih.gov

Furthermore, the liberation of fatty acids from membrane phospholipids by phospholipase A2 (PLA2) is a critical step in generating signaling molecules. mdpi.com The activity of PLA2 itself can be modulated by upstream signals, such as the binding of angiotensin II to its receptors in kidney cells, which then leads to the release of fatty acids and subsequent modulation of sodium transport. nih.gov While not specifically demonstrated for 8,11-eicosadienoic acid, it is plausible that its release from cell membranes is similarly regulated and that it, or its metabolites, can influence downstream signaling events. For instance, a synthetic analog, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid (DEDA), has been shown to inhibit PLA2 and lipoxygenase, thereby affecting the synthesis of leukotrienes.

Table 2: Summary of Research Findings on Related Compounds and Potential Implications for 8,11-Eicosadienoic Acid

| Related Compound | Observed Effect | Potential Implication for 8,11-Eicosadienoic Acid | Reference |

| 11,14-Eicosadienoic acid | Modulates macrophage response to inflammatory stimuli. | May play a role in regulating immune cell function. | researchgate.net |

| 8,11,14-Eicosatrienoic acid | Metabolized to various eicosanoids that act as signaling molecules. | As a precursor, its availability could influence the production of signaling lipids. | wikipedia.org |

| Arachidonic Acid | Directly modulates ion channels and activates protein kinase C. | Could have direct effects on ion channels and signaling enzymes due to structural similarity. | nih.gov |

| Epoxyeicosatrienoic acids (EETs) | Act as second messengers in endothelial cells, stimulating tyrosine kinase activity. | Its epoxide metabolites could have similar signaling roles. | nih.gov |

Biological Functions and Physiological Roles of 8,11 Eicosadienoic Acid and Its Metabolites in Model Systems

Modulation of Inflammatory Processes

8,11-Eicosadienoic acid (EDA), a naturally occurring n-6 polyunsaturated fatty acid, has been shown to modulate the inflammatory response of macrophages. nih.govresearchgate.net In in vitro studies using murine RAW264.7 macrophages, EDA is readily taken up and incorporated into cellular phospholipids (B1166683). nih.gov This incorporation alters the fatty acid composition of the macrophage membranes, leading to an increase in the proportions of linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA). nih.gov

When these macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that typically elicits a strong inflammatory response, the presence of EDA leads to a differential modulation of pro-inflammatory cytokine production. nih.govselleckchem.com Specifically, treatment with EDA has been observed to increase the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.govselleckchem.comscispace.com This suggests that while EDA can influence inflammatory pathways, it does not simply suppress all inflammatory responses. The modulation of PGE2 production is linked to changes in the expression of type II cyclooxygenase (COX-2). nih.gov

The effect of EDA on macrophage responsiveness is complex, as it appears to be a weaker pro-inflammatory agent compared to linoleic acid but not as anti-inflammatory as its metabolite, sciadonic acid. nih.gov This indicates that EDA's role in inflammation is nuanced, potentially contributing to a negative feedback mechanism associated with prolonged inflammation. nih.gov

Table 1: Effects of 8,11-Eicosadienoic Acid on Macrophage Cytokine Production (in vitro)

| Cell Line | Stimulant | Treatment | Observed Effect on Cytokine Production | Reference |

| RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | 8,11-Eicosadienoic acid (EDA) | Increased Prostaglandin E2 (PGE2) | nih.gov |

| RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | 8,11-Eicosadienoic acid (EDA) | Increased Tumor Necrosis Factor-alpha (TNF-α) | nih.gov |

This table is interactive. You can sort and filter the data.

In addition to its effects on cytokine production, 8,11-eicosadienoic acid directly influences the synthesis of other key inflammatory mediators, most notably nitric oxide (NO). nih.govselleckchem.com In studies with LPS-stimulated murine RAW264.7 macrophages, treatment with EDA was found to decrease the production of NO. nih.govselleckchem.comscispace.com

This reduction in NO synthesis is, at least in part, due to the modified expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov The ability of EDA to suppress NO production while simultaneously increasing the synthesis of other pro-inflammatory molecules like PGE2 highlights its differential modulatory role in inflammatory processes. nih.gov This suggests a complex interplay where EDA can selectively regulate different arms of the inflammatory cascade. researchgate.net

Table 2: Regulation of Nitric Oxide Production by 8,11-Eicosadienoic Acid (in vitro)

| Cell Line | Stimulant | Treatment | Observed Effect on Nitric Oxide (NO) Production | Mechanism | Reference |

| RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | 8,11-Eicosadienoic acid (EDA) | Decreased | Modified expression of inducible nitric oxide synthase (iNOS) | nih.gov |

This table is interactive. You can sort and filter the data.

Effects on Macrophage Responsiveness and Cytokine Production (in vitro/ex vivo)[5],[13],

Immunomodulatory Activities in Cellular Models

The immunomodulatory activities of 8,11-eicosadienoic acid are primarily demonstrated through its effects on macrophages, which are key cells of the innate immune system. nih.govbiorxiv.org By altering the fatty acid composition of macrophage membranes and influencing the production of inflammatory mediators, EDA can change how these immune cells respond to inflammatory stimuli. nih.govresearchgate.net

EDA is metabolized in macrophages to other fatty acids, including sciadonic acid, and its incorporation leads to an increase in cellular levels of arachidonic acid (AA). nih.govnih.gov AA is a well-known precursor for a variety of potent pro-inflammatory eicosanoids. researchgate.net The stimulation of RAW 264.7 macrophages with EDA resulted in increased AA incorporation into membrane phospholipids, which in turn led to increased PGE2 production. nih.gov This demonstrates that EDA can modulate the availability of substrates for the synthesis of lipid mediators that play a crucial role in the immune response. biorxiv.org These activities establish EDA as a modulator of the cellular immune response, capable of fine-tuning inflammatory pathways. nih.gov

Roles in Reproductive Physiology (e.g., spawning induction in invertebrates)

While direct studies on the role of 8,11-eicosadienoic acid in reproductive physiology are limited, research on the closely related compound, 8,11,14-eicosatrienoic acid, provides significant insights, particularly in invertebrates. In the marine polychaete lugworm, Arenicola marina, 8,11,14-eicosatrienoic acid has been identified as a sperm maturation factor that can induce spawning in males. biologists.comoup.com

Injection of 8,11,14-eicosatrienoic acid into the coelomic cavity of sexually mature male lugworms triggers the release of sperm. biologists.com This response is sex-specific, as the same treatment does not induce spawning in females. biologists.com This fatty acid appears to act as a hormone-like molecule in this species, regulating a critical aspect of reproduction. oup.com The identification of 8,11,14-eicosatrienoic acid as a spawning-inducing agent highlights the potential for specific polyunsaturated fatty acids to act as signaling molecules in the reproductive processes of invertebrates. nerc.ac.ukcore.ac.uk

Neurological and Neurotransmitter Modulation (ex vivo brain slice studies)

The influence of eicosanoid precursor fatty acids on neurological function has been investigated in ex vivo models. A study using rat brain striatal slices examined the effects of several polyunsaturated fatty acids, including the related compound 8,11,14-eicosatrienoic acid, on dopamine (B1211576) release. nih.gov The findings indicated that eicosanoid precursor fatty acids, such as dihomo-gamma-linolenic acid, arachidonic acid, and eicosapentaenoic acid, significantly modulated synaptic dopamine levels. nih.gov

While the study did not show a direct effect of 8,11,14-eicosatrienoic acid itself on dopamine release, it was included in the panel of tested fatty acids, suggesting its relevance in the context of neuroactive lipids. nih.gov The modulation of neurotransmitter levels by these fatty acids appears to be linked to their metabolism through the lipoxygenase pathway. nih.gov This line of research suggests that specific fatty acids present in the brain can influence neurotransmitter systems, although the precise role of 8,11-eicosadienoic acid in this context requires further investigation. nih.gov

Involvement in Vascular Regulation and Angiogenesis (e.g., vasodilation mechanisms)

The involvement of eicosatrienoic acids in vascular regulation is an active area of research, with different isomers exhibiting distinct effects. For instance, 11,12-eicosatrienoic acid (11,12-EET), a metabolite of arachidonic acid, is known to act as an endothelium-derived hyperpolarizing factor (EDHF), causing vasodilation. physiology.orgnih.gov This vasodilatory effect is crucial for regulating blood flow in tissues like skeletal muscle. nih.gov

In contrast, studies on 5,8,11-eicosatrienoic acid (Mead acid) have shown that it can inhibit angiogenesis, the formation of new blood vessels. nih.gov In a co-culture model of human umbilical vein endothelial cells and fibroblasts, Mead acid dose-dependently inhibited angiogenesis stimulated by vascular endothelial growth factor-A (VEGF-A). nih.gov This suggests that certain eicosatrienoic acids may have anti-angiogenic properties.

Furthermore, epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid, are involved in the signaling cascade that leads to angiogenesis. pnas.orgphysiology.org The direct role of 8,11-eicosadienoic acid in vasodilation and angiogenesis has not been as extensively studied as its isomers and related compounds. However, the diverse vascular effects of other eicosatrienoic acids suggest that 8,11-eicosadienoic acid could also have uncharacterized roles in vascular biology.

Comparative Biological Activities of Isomers and Derivatives

The biological functions of 8,11-eicosadienoic acid and its related isomers are a subject of ongoing research, with studies in model systems beginning to elucidate their roles in various physiological processes, particularly inflammation. While direct comparative studies on the bioactivity of 8,11-eicosadienoic acid are limited, research on its isomer, 11,14-eicosadienoic acid (EDA), and its metabolites provides valuable insights into the potential activities of this class of polyunsaturated fatty acids (PUFAs).

In murine macrophage models, 11,14-eicosadienoic acid has demonstrated a capacity to modulate inflammatory responses. nih.govresearchgate.net When macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, the presence of 11,14-eicosadienoic acid leads to a decrease in the production of nitric oxide (NO), a key inflammatory mediator. nih.gov However, it concurrently increases the production of other pro-inflammatory molecules, namely prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α). nih.gov This differential modulation suggests a complex role in the inflammatory cascade.

A key study directly compared the inflammatory potential of 11,14-eicosadienoic acid with its metabolic precursor, linoleic acid (LA), and its downstream metabolite, sciadonic acid (SCA). The findings revealed that 11,14-eicosadienoic acid is a weaker pro-inflammatory agent than linoleic acid. nih.gov Conversely, it is not as potently anti-inflammatory as sciadonic acid, which has been noted for its anti-inflammatory properties. nih.govnih.gov This positions 11,14-eicosadienoic acid as an intermediate modulator of inflammation within its metabolic pathway.

The anti-inflammatory potential of eicosadienoic acid isomers is further supported by findings that cis-11,14-eicosadienoic acid can inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils. medchemexpress.com LTB4 is a powerful chemoattractant and activator of neutrophils, playing a significant role in the amplification of inflammatory responses. By blocking this interaction, eicosadienoic acid may help to dampen the inflammatory cascade.

Furthermore, some studies have associated eicosadienoic acid (specifically the C20:2n6 isomer) with both pro-inflammatory and anti-inflammatory markers. For instance, it has been directly associated with the pro-inflammatory cytokine interleukin-6 (IL-6) at baseline in one study, but with the anti-inflammatory cytokine interleukin-10 (IL-10) after one year. nih.gov This highlights the complexity of its effects, which may vary depending on the physiological context and duration of exposure.

The table below summarizes the comparative effects of 11,14-eicosadienoic acid and related fatty acids on the production of inflammatory mediators in a murine macrophage model, based on the research by Huang et al. (2011).

| Compound | Effect on Nitric Oxide (NO) Production | Effect on Prostaglandin E2 (PGE2) Production | Effect on Tumor Necrosis Factor-α (TNF-α) Production | Overall Inflammatory Potential |

| 11,14-Eicosadienoic Acid (EDA) | Decreased | Increased | Increased | Weaker pro-inflammatory than LA, less anti-inflammatory than SCA |

| Linoleic Acid (LA) | - | - | - | Pro-inflammatory |

| Sciadonic Acid (SCA) | - | - | - | Anti-inflammatory |

Table 1. Comparative Effects of 11,14-Eicosadienoic Acid and Related Fatty Acids on Inflammatory Mediators in Murine Macrophages. nih.gov

It is important to note that while these findings for the 11,14-isomer are informative, the specific biological activities of 8,11-eicosadienoic acid may differ due to the positional difference of the double bonds. Further research is required to delineate the precise functions and comparative activities of 8,11-eicosadienoic acid and its own unique set of metabolites.

Occurrence and Distribution of 8,11 Eicosadienoic Acid in Biological Organisms

Presence in Plant and Marine Lipid Extracts

8,11-Eicosadienoic acid, a polyunsaturated fatty acid, can be found in various plant and marine sources. In the plant kingdom, it has been identified in the seed oils of numerous species. For instance, it is present in modest concentrations, typically not exceeding 2%, in the seed oils of plants belonging to the Cruciferae, Ranunculaceae, and Pinaceae families. wikipedia.org Specific examples include its detection in Cannabis sativa and Salvia hispanica. nih.gov Research has also pointed to its presence in other plants, with one study highlighting that 11,14-eicosadienoic acid was the most abundant unsaturated fatty acid in the seed oils of certain species investigated. researchgate.net

In marine environments, 8,11-eicosadienoic acid has been detected in various organisms. ontosight.ai It has been reported in the sea urchin Arbacia punctulata. nih.gov Further analysis of sea urchin lipids, specifically from Anthocidaris crassispina, revealed the presence of isomeric eicosadienoic acids, including the 11,14-isomer. dfo-mpo.gc.ca The fatty acid has also been identified in algal extracts, such as those from Arthrospira platensis. Additionally, studies on cold-water algal strains have included the analysis of all-cis-8,11,14-eicosatrienoic acid, a related compound. bas.ac.uk A review of marine unsaturated fatty acids also lists various eicosadienoic acid isomers found in marine life. rsc.org

Table 1: Presence of 8,11-Eicosadienoic Acid in Plant and Marine Sources

| Category | Organism/Source | Specific Isomer/Related Compound | Reference |

| Plants | Seed oils (general) | 11,14-Eicosadienoic acid | wikipedia.org |

| Cannabis sativa | Eicosadienoic acid | ||

| Salvia hispanica | Eicosadienoic acid | nih.gov | |

| Various plant seed oils | 11,14-Eicosadienoic acid | researchgate.net | |

| Marine | Arbacia punctulata (sea urchin) | Eicosadienoic acid | nih.gov |

| Anthocidaris crassispina (sea urchin) | 11,14-Eicosadienoic acid | dfo-mpo.gc.ca | |

| Arthrospira platensis (algae) | 11,14-Eicosadienoic acid methyl ester | ||

| Cold-water algal strains | all-cis-8,11,14-Eicosatrienoic acid | bas.ac.uk |

Detection in Animal Tissues and Biofluids

8,11-Eicosadienoic acid is a naturally occurring n-6 polyunsaturated fatty acid found predominantly in animal tissues. medchemexpress.comresearchgate.net Its presence has been confirmed in various mammalian biofluids and tissues, highlighting its role in lipid metabolism.

One of the notable occurrences of this fatty acid is in human milk. chemfont.ca Studies have detected 8(Z),14(Z)-eicosadienoic acid in Canadian human milk at a level of 0.19% of the total fatty acids by weight. caymanchem.com Another study on the milk of mothers of preterm infants also identified eicosadienoic acid (C20:2n6) and noted its positive correlation with the growth velocity of these infants. nih.gov

The human placenta is another tissue where eicosadienoic acid has been identified. chemfont.ca In a rat model of gestational diabetes, a decrease in the placental concentration of eicosadienoic acid was observed. fortunejournals.com Studies on the ovine placenta have also investigated the metabolism of related eicosatrienoic acids. nih.gov

Beyond milk and placenta, 8,11-eicosadienoic acid is found in other animal tissues and biofluids. For example, it has been detected in the plasma and erythrocytes of humans. Research on dogs has shown its presence in their serum. thegoodscentscompany.com Furthermore, it has been identified in the liver of hybrid groupers. mdpi.com

Table 2: Detection of 8,11-Eicosadienoic Acid in Animal Tissues and Biofluids

| Organism | Tissue/Biofluid | Specific Finding | Reference |

| Human | Milk | Detected at 0.19% of total fatty acids. | caymanchem.com |

| Human | Milk (mothers of preterm infants) | Positively correlated with infant growth velocity. | nih.gov |

| Human | Placenta | Identified as a component. | chemfont.ca |

| Human | Plasma and Erythrocytes | Detected. | |

| Rat | Placenta | Concentration decreased in a gestational diabetes model. | fortunejournals.com |

| Sheep | Placenta | Metabolism of related eicosatrienoic acids studied. | nih.gov |

| Dog | Serum | Detected. | thegoodscentscompany.com |

| Hybrid Grouper | Liver | Identified. | mdpi.com |

Variability Across Species and Dietary Influences

The levels of 8,11-eicosadienoic acid can vary between species and are influenced by dietary intake. This fatty acid is an elongation product of linoleic acid, and its concentration in tissues can reflect the levels of other omega-6 polyunsaturated fatty acids.

In humans, dietary habits have been shown to affect the levels of eicosadienoic acid. One study found that individuals with neovascular age-related macular degeneration had significantly higher levels of eicosadienoic acid, which was associated with a diet higher in omega-6 fatty acid sources like meat and poultry. mdpi.com Another study investigated the influence of dietary arachidonic acid on the metabolism of 8,11,14-eicosatrienoic acid, a related compound, in human plasma lipids. nih.govresearchgate.net

Experimental diets in animals have also demonstrated the impact of nutrition on eicosadienoic acid levels. In a study on hybrid groupers, fish were fed either a control diet or a diet enriched with oleic acid. Analysis of the liver tissues of these fish for fatty acid composition included the identification of 8,11-eicosadienoic acid. mdpi.com Diets deficient in both omega-3 and omega-6 fatty acids can lead to the accumulation of eicosatrienoic acid in animal tissues. caymanchem.com Furthermore, a study on dogs showed that oral administration of sunflower oil and olive oil affected the serum and cutaneous fatty acid concentrations, including that of eicosadienoic acid. thegoodscentscompany.com

The variability across species is also evident. For instance, while it is a minor fatty acid in many animals, its specific isomers and concentrations can differ. The metabolism of eicosadienoic acid has been studied in murine macrophages, indicating its role in cellular processes that can differ based on the species-specific metabolic pathways. researchgate.net

Table 3: Variability of 8,11-Eicosadienoic Acid Across Species and Dietary Influences

| Subject | Condition/Diet | Key Finding | Reference |

| Human | Neovascular Age-Related Macular Degeneration | Higher levels of eicosadienoic acid associated with the condition and diet. | mdpi.com |

| Human | Experimental Diet (High vs. Low Arachidonic Acid) | Dietary arachidonic acid influenced the metabolism of a related eicosatrienoic acid. | nih.govresearchgate.net |

| Hybrid Grouper | Oleic Acid-Enriched Diet | 8,11-Eicosadienoic acid was identified in the liver of fish on experimental diets. | mdpi.com |

| Animals (general) | Essential Fatty Acid Deficient Diet | Accumulation of eicosatrienoic acid in tissues. | caymanchem.com |

| Dog | Oral Sunflower and Olive Oil | Altered serum and cutaneous fatty acid concentrations. | thegoodscentscompany.com |

Advanced Analytical Methodologies for 8,11 Eicosadienoic Acid Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS, TLC)

Chromatography is a fundamental technique for the separation and quantification of fatty acids like 8,11-eicosadienoic acid from intricate biological samples. The choice of method often depends on the specific research question, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of fatty acids. jfda-online.comijastnet.com For GC analysis, fatty acids must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs), to facilitate their passage through the gas chromatograph. researchgate.netrsc.org This derivatization process increases the volatility of the fatty acids. nih.gov The separation of different FAMEs is achieved on a capillary column, after which they are detected by a mass spectrometer. researchgate.net GC-MS provides both quantitative data and structural information based on the fragmentation patterns of the molecules upon electron ionization. nih.gov High-resolution capillary GC columns can effectively separate various fatty acid isomers, including positional and geometric isomers. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a valuable alternative to GC-MS, particularly because it often does not require derivatization, thus simplifying sample preparation. nih.govresearchgate.net This is especially advantageous for analyzing free fatty acids. nih.gov Reversed-phase HPLC can be employed to separate fatty acids based on their hydrophobicity. LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it suitable for detecting low-abundance fatty acids and their metabolites in complex biological matrices. researchgate.net While GC-MS boasts high resolution for isomer separation, LC-MS/MS can provide lower limits of quantitation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive chromatographic technique that can be used for the initial separation of lipid classes. nih.gov For instance, it can be used to separate total lipids extracted from a biological sample into different fractions, such as phospholipids (B1166683), triglycerides, and free fatty acids, prior to more detailed analysis by GC-MS or LC-MS. nih.gov Silver ion TLC, in particular, has been used for the separation of fatty acid derivatives based on the number and configuration of their double bonds. ijastnet.com

Table 1: Comparison of Chromatographic Techniques for 8,11-Eicosadienoic Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Thin-Layer Chromatography (TLC) |

|---|---|---|---|

| Sample Derivatization | Generally required (e.g., FAMEs) | Often not required | May be used for visualization |

| Separation Principle | Volatility and interaction with stationary phase | Polarity/hydrophobicity and interaction with stationary/mobile phases | Adsorption/partition on a solid support |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS), UV | Staining/charring, UV light |

| Primary Application | Quantitative analysis and structural identification of total fatty acid profiles | Quantitative analysis of free fatty acids and metabolites, analysis of complex lipids | Preparative separation of lipid classes, preliminary analysis |

| Advantages | High resolution for isomers, extensive spectral libraries | High sensitivity, no derivatization needed, suitable for non-volatile compounds | Simple, low cost, good for sample cleanup |

| Limitations | Requires derivatization, not suitable for thermolabile compounds | Lower chromatographic resolution for some isomers compared to GC | Lower resolution and sensitivity, not easily automated |

Spectroscopic Approaches for Structural Elucidation of Metabolites (e.g., NMR, GC/MS derivatization)

Determining the precise chemical structure of 8,11-eicosadienoic acid metabolites is crucial for understanding their biological function. Spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including fatty acids and their metabolites. Both ¹H NMR and ¹³C NMR can provide detailed information about the carbon skeleton and the position and geometry of double bonds. For instance, the chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum can help to distinguish between cis and trans isomers. While NMR is a powerful technique for structure confirmation, it generally has lower sensitivity compared to mass spectrometry-based methods and may require larger amounts of purified sample. lew.ro

GC/MS Derivatization for Structural Elucidation: Beyond simply increasing volatility for GC analysis, specific derivatization techniques can be used to pinpoint the location of double bonds in unsaturated fatty acids. When standard electron ionization GC-MS of FAMEs results in fragmentation that is not always informative about the double bond positions, specialized derivatives can be prepared. rsc.org For example, derivatization to form picolinyl esters or dimethyloxazoline (DMOX) derivatives can direct fragmentation in the mass spectrometer to occur at specific points relative to the functional group, thereby revealing the original position of the double bonds in the fatty acid chain. rsc.orgbiorxiv.org

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful strategy used to trace the metabolic fate of 8,11-eicosadienoic acid and identify its downstream metabolites. This approach involves introducing a stable isotope-labeled version of the fatty acid into a biological system and then using mass spectrometry to detect the labeled products.

Stable Isotope Labeling: In this method, a form of 8,11-eicosadienoic acid containing stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is synthesized. For example, deuterated analogues of fatty acids can be used as internal standards for accurate quantification by isotope dilution mass spectrometry. nih.gov This technique greatly improves the precision and accuracy of measurements by compensating for sample loss during preparation and analysis. lipidmaps.org

By introducing a labeled precursor like [1-¹⁴C]8,11,14-eicosatrienoic acid (a related compound) to a system like human platelets, researchers have been able to isolate and identify a series of labeled metabolites, thereby mapping out the metabolic pathways. nih.gov This same principle is applied to study the metabolism of 8,11-eicosadienoic acid, where the incorporation of the isotopic label into various downstream molecules provides direct evidence of the metabolic conversions it undergoes.

Future Research Directions and Emerging Paradigms in 8,11 Eicosadienoic Acid Biology

Elucidation of Novel Metabolic Pathways and Enzymatic Regulators

While it is known that 8,11-eicosadienoic acid (EDA) is an n-6 polyunsaturated fatty acid (PUFA) derived from the elongation of linoleic acid, the intricacies of its metabolic fate are still being unraveled. researchgate.net It can be further metabolized into other significant fatty acids such as dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid. researchgate.net A key area of future investigation lies in fully characterizing the enzymes that govern these conversions.

An alternative pathway to the conventional Δ6-desaturase/Δ6-elongase route, known as the Δ9-elongase/Δ8-desaturase pathway, has been identified in some organisms. frontiersin.org In this pathway, a Δ9-elongase first converts linoleic acid to eicosadienoic acid (EDA). frontiersin.orgscispace.com Subsequently, a Δ8-desaturase acts on EDA to produce dihomo-γ-linolenic acid (DGLA). frontiersin.orgmdpi.com Further research is needed to determine the prevalence and regulation of this alternative pathway in different species and tissues. Understanding the factors that dictate the flux of EDA through these different metabolic routes will be crucial.

Moreover, the conversion of 8,11,14-eicosatrienoic acid, a closely related compound, into signaling molecules like prostaglandin (B15479496) E1 and thromboxane (B8750289) B1 by human platelets highlights the potential for EDA to be a precursor for a variety of bioactive eicosanoids. nih.govresearchgate.net Future studies will likely focus on identifying novel eicosanoids derived from 8,11-eicosadienoic acid and the specific enzymes, such as cyclooxygenases and lipoxygenases, responsible for their synthesis.

Deeper Understanding of Specific Cellular and Molecular Targets

A significant frontier in 8,11-eicosadienoic acid research is the identification of its specific cellular and molecular interactors. As a component of cell membranes, it can influence membrane fluidity and the function of membrane-bound proteins. ontosight.ai However, the precise nature of these interactions remains largely unexplored.

Future investigations will likely employ advanced techniques to pinpoint the proteins, receptors, and signaling pathways that are directly modulated by 8,11-eicosadienoic acid and its metabolites. For instance, research has shown that cis-11,14-eicosadienoic acid methyl ester can competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase and the binding of leukotriene B4 to its receptor on neutrophils. medchemexpress.com Identifying similar targets for 8,11-eicosadienoic acid will provide a more precise understanding of its physiological and pathological roles. The development of technologies like FALCON (Fatty Acid Library for Comprehensive ONtologies) will allow for systematic profiling of the effects of various fatty acids, including 8,11-eicosadienoic acid, on different cell types, revealing changes in gene activity, cell morphology, and lipid composition. broadinstitute.org

Investigation of Inter-Organismal and Environmental Influences on Its Metabolism

The metabolism of fatty acids is not solely an internal process but is also influenced by external factors, including diet and the environment. The "Remote Sensing and Signaling Theory" posits that transporters and metabolic enzymes can mediate communication between organs and even between organisms through the transport and metabolism of key molecules. escholarship.org Future research will explore how dietary intake of 8,11-eicosadienoic acid and its precursors, as well as environmental exposures, can alter its metabolism and downstream effects.

Studies on birds have already shown that the urban environment can affect the plasma fatty acid composition, suggesting that external factors can influence metabolic pathways. frontiersin.orgfrontiersin.org For example, urban house sparrows were found to have higher levels of eicosadienoic acid compared to their rural counterparts. frontiersin.org Understanding the mechanisms behind these observations, whether they are due to differences in diet, stress, or exposure to pollutants, will be a key research direction. This line of inquiry could reveal how environmental factors impact health and disease through the modulation of fatty acid metabolism.

Development of Advanced Experimental Models for Functional Studies

To fully elucidate the in vivo functions of 8,11-eicosadienoic acid, the development and utilization of advanced experimental models are paramount. While in vitro cell culture systems provide valuable initial insights, they cannot fully replicate the complex interplay of factors present in a whole organism.

The nematode Caenorhabditis elegans has emerged as a powerful model system for studying fatty acid metabolism due to its genetic tractability and conserved lipid biosynthetic pathways. nih.gov This model allows for genetic manipulation to dissect the roles of specific enzymes and pathways in 8,11-eicosadienoic acid metabolism and its effects on processes like aging and stress response. nih.gov

Furthermore, the generation of transgenic plants engineered to produce specific fatty acids, including those in the 8,11-eicosadienoic acid pathway, offers a renewable source for these compounds for research and potentially for nutritional applications. scispace.comoup.com The use of rodent models, such as rats and mice, will continue to be important for understanding the systemic effects of 8,11-eicosadienoic acid, although recognizing the metabolic differences between these species is crucial for translating findings to human health. mdpi.com The application of high-throughput analytical tools for lipid profiling in these models will be critical for gaining a comprehensive understanding of the functional roles of 8,11-eicosadienoic acid. nih.gov

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 8,11-Eicosadienoic acid in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, with specific retention indices and fragmentation patterns critical for identification. For example, 8,11-Eicosadienoic acid methyl ester shows a molecular ion peak at m/z 322 and retention indices around 2292 in GC-MS analysis . Calibration curves using internal standards (e.g., methyl esters of known fatty acids) are essential for quantification. Ensure solvent systems and column types (e.g., polar capillary columns) are optimized to resolve isomers like 8,11- vs. 11,14-Eicosadienoic acid .

Q. What are the best practices for isolating 8,11-Eicosadienoic acid from lipid mixtures?

The Folch method (chloroform-methanol extraction) is widely used for lipid isolation. Followed by solid-phase extraction (SPE) or thin-layer chromatography (TLC) to separate methyl esters. For purity >99%, preparatory HPLC with reverse-phase C18 columns and isocratic elution (acetonitrile:methanol) can isolate 8,11-Eicosadienoic acid derivatives . Validate purity via nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should stability studies for 8,11-Eicosadienoic acid be designed?

Store the compound at -20°C under inert gas (argon) to prevent oxidation. Assess stability under varying pH, temperature, and light exposure using accelerated degradation studies. Monitor degradation products via GC-MS or LC-MS, focusing on peroxide formation and double-bond isomerization .

Advanced Research Questions

Q. How can researchers design behavioral assays to study 8,11-Eicosadienoic acid’s role in insect chemoreception?

Use electroantennography (EAG) or Y-tube olfactometers to test responses in target species (e.g., Telenomus remus). In EAG, apply synthetic 8,11-Eicosadienoic acid methyl ester (≥95% purity) to antennae and measure depolarization signals. For bioassays, compare time spent near the compound (e.g., 90 seconds in T. remus trials) against controls, ensuring replicates account for environmental variability .

Q. How can contradictory findings about 8,11-Eicosadienoic acid’s bioactivity be resolved?

Conduct dose-response studies to identify threshold concentrations for activity. For example, if one study reports attraction in insects at 0.1% (v/v) while another shows no effect, test intermediate concentrations. Use multivariate statistical models (ANOVA with Tukey’s HSD) to assess significance and control for confounding variables like solvent effects or impurities .

Q. What strategies optimize the synthesis of 8,11-Eicosadienoic acid derivatives with high stereochemical purity?

Employ stereoselective Wittig or Horner-Wadsworth-Emmons reactions to position double bonds at C8 and C11. Monitor reaction progress via FT-IR for carbonyl intermediates and confirm geometry using NMR (chemical shifts for cis vs. trans isomers). Optimize catalyst systems (e.g., Grubbs catalysts for metathesis) to minimize byproducts .

Q. How can researchers investigate 8,11-Eicosadienoic acid’s interaction with enzymes like lipoxygenases?

Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity. For kinetic studies, monitor substrate depletion via UV-Vis spectroscopy at 234 nm (conjugated diene formation). Include inhibitors (e.g., nordihydroguaiaretic acid) to validate specificity .

Methodological & Data Analysis Questions

Q. What metadata standards ensure reproducibility in studies involving 8,11-Eicosadienoic acid?

Follow ICES guidelines: document sample preparation (extraction solvents, storage conditions), instrument parameters (GC-MS column type, temperature gradients), and raw data repositories. Include CAS numbers, purity certificates, and batch-specific variability in supplementary materials .

Q. How should dose-response data from 8,11-Eicosadienoic acid bioassays be statistically analyzed?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC values. Report confidence intervals and goodness-of-fit metrics (R, RMSE). For behavioral data, apply survival analysis (Kaplan-Meier curves) if measuring time-dependent responses .

Q. What structural analysis techniques differentiate 8,11-Eicosadienoic acid from its isomers?

Combine NMR (olefinic proton coupling constants) and GC-MS retention indices. For example, 8,11-Eicosadienoic acid methyl ester shows distinct fragment ions at m/z 95 and 109 due to allylic cleavage, unlike 11,14-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.